molecular formula C9H12BrNO B1379413 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide CAS No. 1803599-01-0

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide

Cat. No.: B1379413
CAS No.: 1803599-01-0
M. Wt: 230.1 g/mol
InChI Key: BPJGZTBHBKCSEA-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a brominated derivative of the indene scaffold, characterized by an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 4 of the dihydroinden ring. The compound is primarily used in research settings, with commercial availability noted for laboratory-scale synthesis (e.g., 50–500 mg quantities) .

The molecular formula of the hydrobromide salt can be inferred as C₉H₁₁NO·HBr, with a molecular weight of approximately 230.1 g/mol (base: 149.19 g/mol + HBr: 80.91 g/mol). Its structure facilitates applications in medicinal chemistry, particularly as a building block for ligands or pharmacophores targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGZTBHBKCSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide typically involves the reduction of indanone derivatives followed by amination and subsequent bromination. One common method includes the reduction of 2-indanone using a reducing agent such as sodium borohydride to yield 2,3-dihydro-1H-inden-4-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group. Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, from reduction to amination and bromination. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to modify the indan ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-2,3-dihydro-1H-inden-4-one.

    Reduction: Formation of fully reduced indan derivatives.

    Substitution: Formation of N-substituted indan derivatives.

Scientific Research Applications

2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-2,3-dihydro-1H-inden-4-ol hydrobromide -NH₂ (C2), -OH (C4), HBr salt ~230.1 Research intermediate, ligand synthesis
1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride -NH₂ (C1), -OH (C4), HCl salt 185.65 Pharmaceutical intermediate
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol -Br (C5, C7), -OH (C4) 291.97 Halogenated building block for synthesis
6-Bromo-2,3-dihydro-1H-inden-1-ol -Br (C6), -OH (C1) 213.07 Alcohol intermediate for functionalization
4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride -Br (C4), -NH₂ (C1), HCl salt 248.55 CNS-targeted drug candidate

Structural and Functional Differences

  • Positional Isomerism: The placement of functional groups significantly alters biological activity. For example, 1-amino-2,3-dihydro-1H-inden-4-ol hydrochloride (amino at C1) vs. This compound (amino at C2) may exhibit divergent binding affinities due to steric and electronic effects.
  • Halogenation : Bromination at positions 5 and 7 (as in 5,7-dibromo-2,3-dihydro-1H-inden-4-ol ) enhances electrophilicity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Salt Forms : Hydrobromide vs. hydrochloride salts influence solubility and crystallinity. For instance, the hydrobromide salt of dextromethorphan () is preferred in pharmaceuticals due to enhanced stability .

Pharmacological and Toxicological Profiles

  • LY186641 (a sulfonamide derivative of dihydroinden): Demonstrated dose-limiting methemoglobinemia in Phase I trials, highlighting the toxicity risks associated with aromatic amines .

Structural Characterization

  • NMR Spectroscopy: HMBC and NOESY experiments are critical for confirming regiochemistry and stereochemistry, as demonstrated in the characterization of (1S,2S)-2-benzyl-2,3-dihydro-1H-inden-1-ol derivatives .
  • Crystallography : Heavy-atom bromine aids in X-ray crystallographic analysis, as seen in . Software like SHELXL remains a standard for small-molecule refinement .

Biological Activity

2-Amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an indene ring system with an amino group and a hydroxyl group, enhancing its reactivity and biological potential. The hydrobromide salt form improves its solubility, facilitating various applications in biological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as a pharmaceutical agent. Key areas of investigation include:

  • Enzyme Inhibition : The compound has been studied for its binding affinity to various enzymes, showing moderate affinity that could inform the design of enzyme inhibitors.
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may act as effective inhibitors against certain strains of influenza, indicating its potential in antiviral drug development.
  • Analytical Applications : It serves as a standard in chromatographic systems, providing reliable calibration for indolic compounds.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. These methods allow for efficient laboratory production and include:

  • Electrochemical Synthesis : This approach yields derivatives with high overall yields (65–90%) and has been applied to produce structurally related compounds .

Case Studies

  • Enzyme Interaction Studies :
    • Researchers utilized spectroscopic methods such as NMR and mass spectrometry to study the binding interactions of the compound with enzymes. The results indicated that it could serve as a lead compound for designing specific enzyme inhibitors.
  • Antiviral Activity :
    • In vitro assays demonstrated that derivatives of this compound exhibited notable inhibitory activity against influenza viruses. These findings suggest a pathway for developing new antiviral agents based on this compound's structure.
  • Calibration Standards :
    • In analytical chemistry, the compound was employed in HPLC and GC-MS systems to establish retention times for indolic compounds, ensuring consistency across multiple trials with less than 2% variance in retention times.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameStructure TypeKey Features
4-amino-2,3-dihydro-1H-indeneAmino alcoholSimilar amino structure but different functional groups
1-amino-2,3-dihydro-1H-indeneAmino alcoholDifferent position of amino group
5-hydroxyindoleIndole derivativeContains a hydroxyl group on an indole ring

This table highlights the distinctiveness of this compound in terms of its functional groups and potential biological activities.

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